molecular formula C15H23N5 B7078550 5-[2-[4-(Dimethylamino)piperidin-1-yl]ethylamino]pyridine-2-carbonitrile

5-[2-[4-(Dimethylamino)piperidin-1-yl]ethylamino]pyridine-2-carbonitrile

Cat. No.: B7078550
M. Wt: 273.38 g/mol
InChI Key: QJDKYHILWKNHBN-UHFFFAOYSA-N
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Description

5-[2-[4-(Dimethylamino)piperidin-1-yl]ethylamino]pyridine-2-carbonitrile is a complex organic compound that features a piperidine ring, a pyridine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-[4-(Dimethylamino)piperidin-1-yl]ethylamino]pyridine-2-carbonitrile typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-[2-[4-(Dimethylamino)piperidin-1-yl]ethylamino]pyridine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted pyridine or piperidine derivatives .

Scientific Research Applications

5-[2-[4-(Dimethylamino)piperidin-1-yl]ethylamino]pyridine-2-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[2-[4-(Dimethylamino)piperidin-1-yl]ethylamino]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

5-[2-[4-(Dimethylamino)piperidin-1-yl]ethylamino]pyridine-2-carbonitrile is unique due to its specific structural features, such as the combination of a piperidine ring, a pyridine ring, and a nitrile group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-[2-[4-(dimethylamino)piperidin-1-yl]ethylamino]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5/c1-19(2)15-5-8-20(9-6-15)10-7-17-14-4-3-13(11-16)18-12-14/h3-4,12,15,17H,5-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDKYHILWKNHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)CCNC2=CN=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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